N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
Description
Historical Context and Development
The synthesis of this compound represents a strategic advancement in the design of neurologically active compounds. Its development can be traced to early efforts to optimize phenylpiperazine derivatives for enhanced receptor selectivity and metabolic stability. The incorporation of a methylthio group at the ortho position of the phenyl ring marked a deliberate departure from earlier analogs, aiming to improve lipophilicity and blood-brain barrier permeability.
Key milestones in its development include:
- Initial synthesis : First reported in the early 2020s through multistep reactions involving nucleophilic acyl substitution and piperazine coupling.
- Structural optimization : Systematic modifications of the acetamide backbone to balance hydrogen-bonding capacity and steric bulk.
- Pharmacological profiling : Preliminary studies demonstrating affinity for serotonin and dopamine receptor subtypes, though full target characterization remains ongoing.
The compound’s evolution reflects broader trends in medicinal chemistry, where hybrid molecules combining privileged structures (e.g., piperazines and acetamides) are increasingly pursued to address complex polypharmacological targets.
Classification within Substituted Acetamides
This compound belongs to the N-acylated acetamide family, distinguished by three critical structural features:
- Core acetamide scaffold : Provides hydrogen-bonding sites via the carbonyl oxygen and amide nitrogen.
- 4-Phenylpiperazine substituent : Imparts conformational flexibility and enables interactions with G protein-coupled receptors.
- Methylthio group : Enhances electron-rich character and influences pharmacokinetic properties through sulfur-mediated metabolic pathways.
Table 1: Comparative Analysis of Substituted Acetamides
This classification underscores the compound’s unique combination of hydrophilic (piperazine) and hydrophobic (methylthio) elements, which collectively influence its drug-likeness and target engagement profile.
Significance in Medicinal Chemistry Research
The compound’s pharmacological potential stems from its dual capacity to modulate neurotransmitter systems and resist enzymatic degradation. Key research applications include:
- Receptor polypharmacology : The phenylpiperazine moiety exhibits promiscuous binding to multiple receptor subtypes, including 5-HT1A and D2-like dopamine receptors. This multi-target activity is particularly valuable for treating complex neurological disorders requiring modulation of complementary pathways.
- Metabolic stability : Early ADMET predictions suggest the methylthio group confers resistance to cytochrome P450-mediated oxidation, potentially extending plasma half-life compared to oxygenated analogs.
- Structural templating : Researchers have utilized its core structure to develop derivative libraries with variations in the piperazine N-substituents and acetamide side chains.
Mechanistic insights :
The compound’s proposed mechanism involves allosteric modulation of neurotransmitter receptors through simultaneous interactions with:
- The orthosteric binding pocket (via phenylpiperazine)
- Adjacent hydrophobic domains (via methylthio group)
This dual binding mode may explain its atypical dose-response curves observed in preliminary functional assays.
Relationship to Other Phenylpiperazine Derivatives
Structural analogs of this compound demonstrate how subtle modifications impact pharmacological activity:
Key structural comparisons :
- Piperazine N-substitution : Replacement of the phenyl group with alkyl chains (e.g., in N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]acetamide) reduces aromatic stacking interactions, decreasing serotonin receptor affinity while increasing dopamine receptor selectivity.
- Linker optimization : Compounds with ethylene linkers between the acetamide and piperazine (vs. direct conjugation) show improved conformational flexibility but reduced metabolic stability.
- Heterocyclic replacements : Substituting the phenyl ring with thiophene (as seen in ) alters electron distribution patterns, modifying receptor activation kinetics.
Table 2: Structure-Activity Relationships in Phenylpiperazine Derivatives
*Note: VulcanChem data included for comparative purposes only, per structural relevance.
These relationships highlight the delicate balance required in molecular design—where enhancing one property (e.g., binding affinity) often compromises another (e.g., metabolic stability). The target compound occupies a unique niche in this chemical space by combining a rigid acetamide core with strategically placed hydrophobic substituents.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-25-17-10-6-5-9-16(17)20-18(23)19(24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLQKACVHXXYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired compound . The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with neuronal voltage-sensitive sodium channels. This interaction helps to stabilize neuronal membranes and prevent the excessive firing of neurons, which is characteristic of epileptic seizures . The compound’s binding to these channels inhibits their activity, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Trifluoromethyl Substitution
- Compound 14 : 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide .
- The CF₃ group at the meta position introduces strong electron-withdrawing effects, enhancing metabolic stability and altering binding affinity compared to the methylthio group.
- Anticonvulsant activity studies suggest CF₃-substituted derivatives exhibit higher potency due to increased hydrophobic interactions with target receptors.
Halogen Substitution
- Compound 15 : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide .
- Chlorine at the phenylpiperazine moiety increases steric bulk and modulates π-π stacking.
- Lower solubility in polar solvents compared to the methylthio analogue.
Methylthio vs. Thiomorpholine
- N-(2-Fluorophenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide .
Modifications to the Piperazine Moiety
4-Methylpiperazine Derivatives
- BZ-IV : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide .
- The 4-methylpiperazine group increases hydrophilicity, improving aqueous solubility.
- Demonstrated anticancer activity via kinase inhibition, suggesting piperazine methylation influences target selectivity.
Sulfonylpiperazine Derivatives
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide .
Acetamide Linker Modifications
Thiazolidinone Derivatives
- Compound 2: 2-[2-(2,6-dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide . Replacement of the oxoacetamide linker with a thioxothiazolidinone introduces sulfur-mediated hydrogen bonding and redox activity.
Beta-Lactam (Azetidinone) Incorporation
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide . The azetidinone ring enhances rigidity and may improve binding to penicillin-binding proteins or β-lactamase enzymes.
Physicochemical and Pharmacological Comparisons
Key Properties
Pharmacokinetic Insights
- Methylthio Group : Enhances membrane permeability due to moderate lipophilicity but may increase susceptibility to oxidative metabolism.
- 4-Phenylpiperazine : Contributes to CNS penetration but may interact with dopamine or serotonin receptors, leading to off-target effects.
- Trifluoromethyl Derivatives : Improved metabolic stability but risk of bioaccumulation.
Biological Activity
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, with the CAS number 941938-90-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.5 g/mol. The structure consists of a piperazine ring, which is known for its diverse pharmacological properties, and a methylthio group that may enhance its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941938-90-5 |
| Molecular Formula | C19H21N3O2S |
| Molecular Weight | 355.5 g/mol |
Biological Activity Overview
Research indicates that compounds containing piperazine moieties exhibit various biological activities, including antitumor, antidepressant, and anti-inflammatory effects. The specific compound under investigation has shown promise in several areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of piperazine have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of related compounds against A549 (lung cancer) and C6 (glioma) cell lines, revealing that certain modifications enhance apoptotic pathways in tumor cells .
Case Study:
A related compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that it significantly reduced cell viability with an IC50 value of approximately 49.85 µM, suggesting a potent anticancer effect .
The mechanism by which this compound exerts its effects likely involves the inhibition of key signaling pathways associated with cell proliferation and survival. Many piperazine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In Vitro Studies
In vitro studies using MTT assays have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-(methylthio)phenyl)... | A549 | 49.85 | Induction of apoptosis |
| Related Piperazine Derivative | MCF7 | 0.39 | CDK inhibition |
| Another Derivative | HCT116 | 0.46 | Aurora-A kinase inhibition |
Q & A
Q. What are the optimal synthetic routes for N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with coupling a phenylpiperazine derivative with a thio-substituted acetamide precursor. Key steps include:
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (DCM or DMF as solvents) to link the piperazine and acetamide moieties .
- Thioether introduction : Reaction of 2-(methylthio)aniline with chloroacetyl chloride, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Reaction parameters (temperature: 0–25°C; pH: neutral; time: 12–24 hours) are adjusted to maximize yield (>70%) and minimize byproducts. Real-time monitoring via TLC and HPLC ensures intermediate purity .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Advanced analytical techniques are employed:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methylthio group at δ 2.1 ppm for S–CH) and amide bond integrity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 424.16) and detects isotopic patterns .
- X-ray crystallography : Resolves spatial arrangement of the piperazine ring and acetamide core, critical for understanding conformation-activity relationships .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screens focus on:
- Enzyme inhibition : Assays targeting carbonic anhydrase or kinase activity (IC determination via fluorometric/colorimetric methods) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) and fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., –NO, –CF) to the phenylpiperazine ring to enhance receptor binding. Compare activity across derivatives using dose-response curves .
- Side-chain variations : Replace the methylthio group with sulfonyl or carbonyl analogs to evaluate steric/electronic effects on potency .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., dopamine D receptors) and guide synthesis .
Q. How should researchers address contradictions in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., ATCC-validated), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) to reduce variability .
- Meta-analysis : Compare IC values across studies to identify outliers. Replicate conflicting results under controlled conditions .
- Mechanistic follow-up : Use Western blotting or qPCR to confirm downstream effects (e.g., apoptosis markers like caspase-3) and validate target engagement .
Q. What methodologies are suitable for investigating its mechanism of action in neurological disorders?
- In vitro models : Primary neuronal cultures treated with glutamate or Aβ peptides to assess neuroprotective effects via LDH release assays .
- Receptor binding : Radioligand displacement assays (e.g., H-spiperone for serotonin receptors) to quantify affinity (K) .
- In vivo studies : Administer the compound to rodent models of Parkinson’s disease (6-OHDA lesioning) and measure motor coordination (rotarod test) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated during preclinical development?
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction (% unbound) .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (P >1 × 10 cm/s indicates high bioavailability) .
Methodological Considerations
Q. What strategies mitigate synthetic challenges, such as low yields in amide coupling steps?
- Catalyst optimization : Use HATU instead of EDC for sterically hindered amines to improve coupling efficiency .
- Solvent selection : Switch from DCM to DMF to enhance solubility of polar intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .
Q. How should researchers validate target specificity in complex biological systems?
- CRISPR/Cas9 knockout : Generate cell lines lacking the putative target (e.g., carbonic anhydrase IX) and assess compound efficacy loss .
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated analogs to identify off-target interactions .
Q. What computational tools are recommended for predicting toxicity and off-target effects?
- ADMET prediction : SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and mutagenicity .
- Molecular dynamics simulations : GROMACS to model binding stability over time (≥100 ns trajectories) and identify conformational shifts affecting safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
